2-(2,6-Dichlorophenyl)propan-1-ol
Description
2-(2,6-Dichlorophenyl)propan-1-ol is an aromatic alcohol featuring a 2,6-dichlorophenyl group attached to the second carbon of a propanol backbone. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric hindrance from the dichlorinated aromatic ring. For instance, the compound’s dichlorophenyl moiety is a common pharmacophore in antihypertensive agents like clonidine (), and its alcohol functionality makes it a versatile intermediate in organic synthesis ().
Properties
Molecular Formula |
C9H10Cl2O |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10Cl2O/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6,12H,5H2,1H3 |
InChI Key |
MHLXPMKPOYSCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key distinctions between 2-(2,6-Dichlorophenyl)propan-1-ol and its analogs:
¹Data inferred from structural analogs outside provided evidence.
Key Findings:
Positional Isomerism: The placement of the dichlorophenyl group on the propanol chain significantly impacts reactivity. For example, 3-(2,6-Dichlorophenyl)propan-1-ol () undergoes nucleophilic substitution more readily due to reduced steric hindrance at the terminal carbon, facilitating reactions with phthalimide . In contrast, this compound’s central hydroxyl group may hinder such reactions.
Pharmacological Relevance: Clonidine (), though structurally distinct due to its imidazoline ring, shares the 2,6-dichlorophenyl motif. This group enhances binding affinity to α2-adrenergic receptors, demonstrating how minor structural modifications (e.g., replacing alcohol with an imidazoline) drastically alter biological activity .
Synthetic Utility :
- Alcohols like this compound are valuable intermediates. The synthesis of 2-[3-(2,6-dichlorophenyl)propyl]isoindole-1,3-dione () highlights the role of such alcohols in constructing heterocyclic frameworks, which are prevalent in drug discovery .
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